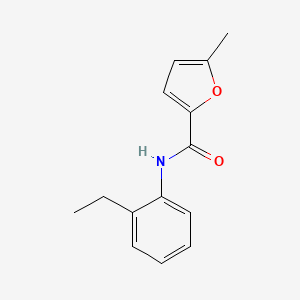

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide

CAS No.: 544679-85-8

Cat. No.: VC11080521

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544679-85-8 |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | N-(2-ethylphenyl)-5-methylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-12(11)15-14(16)13-9-8-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,16) |

| Standard InChI Key | JTZJEXLBMAGPSX-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C |

| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C |

Introduction

Synthesis and Preparation

The synthesis of N-(2-ethylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 2-ethylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base like triethylamine (TEA) or pyridine.

Potential Biological Activity

Given its structural features, N-(2-ethylphenyl)-5-methylfuran-2-carboxamide may exhibit biological activities similar to those of other furan-based compounds. These include potential antitumor, antimicrobial, or anti-inflammatory effects, although specific studies on this compound are not available.

Comparative Analysis with Similar Compounds

Future Research Directions

-

Synthetic Optimization: Investigate efficient synthetic routes to improve yield and purity.

-

Biological Screening: Conduct comprehensive biological assays to identify potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound to enhance its biological activity and drug-like properties.

These steps will be crucial in determining the compound's potential as a pharmaceutical candidate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume